N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
Description
Properties
CAS No. |
645418-13-9 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-14(18-16(21)13-9-5-6-10-17-13)15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
SZFIOCRDMCEMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminopyridine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs reported in the literature. Key comparisons focus on substituent variations, heterocyclic cores, and biological activities. Below is an analysis organized by structural categories:
Pyrazole Derivatives with Carboximidamide vs. Carboxamide Groups
lists pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo, nitro). These compounds differ from the target molecule in two critical ways:
- Functional group: The carboximidamide group (-C(=NH)NH₂) replaces the carboxamide (-C(=O)NH₂) in the target compound.
- Substituent diversity : For example, 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, compound 1) has a methoxy group that increases electron density, whereas the target compound’s methyl group at position 5 provides steric bulk without significant electronic effects.
Table 1: Comparison of Pyrazole Derivatives
Pyridine-2-Carboxamide Derivatives with Varying Heterocycles
Table 2: Heterocyclic Comparisons
Pyridine Derivatives with Insecticidal Activity
reports pyridine-2-carboxamide analogs (e.g., compound 5: 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide) with insecticidal efficacy against cowpea aphids. Key differences include:
- Substituent effects: The target compound lacks the thioether (-S-) and cyano (-CN) groups present in ’s analogs, which are critical for binding to nicotinic acetylcholine receptors in insects.
- Bioactivity : Compounds with thioether linkages (e.g., compound 5 in ) showed moderate to excellent insecticidal activity, suggesting that the carboxamide group alone may be insufficient for high efficacy without additional electron-withdrawing substituents .
Biological Activity
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a pyrazole ring fused with a pyridine moiety, which is known to enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds related to N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine have shown minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 5.0 | E. coli |
| Compound 2 | 10.0 | S. aureus |
| N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine | 15.0 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been evaluated through various assays, including the human red blood cell (HRBC) membrane stabilization test. Compounds similar to N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating promising anti-inflammatory activity .
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study, the administration of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine in animal models resulted in a significant reduction in edema formation when compared to control groups, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine have been explored through various in vitro assays. The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| Human colon cancer | 45.0 |
| Breast cancer | 30.0 |
| Lung cancer | 25.0 |
These results highlight the compound's potential as a lead structure for the development of new anticancer drugs.
The biological activity of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)pyridine is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- DNA Interaction : Studies suggest that the compound may interact with DNA, leading to apoptotic cell death in cancer cells.
- Antioxidant Properties : The presence of the pyrazole ring contributes to its ability to scavenge free radicals, reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
